6,7-dimethoxy-4-[(3R)-3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]quinazoline
Overview
Description
Polyquaternium-10, commonly referred to as PQ-10, is a polymeric quaternary ammonium salt of hydroxyethyl cellulose. It is widely used in cosmetic and personal care products due to its excellent conditioning, anti-static, film-forming, thickening, and fixative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Polyquaternium-10 is synthesized by reacting hydroxyethyl cellulose with a quaternary ammonium compound. The reaction typically involves the following steps:
Activation of Hydroxyethyl Cellulose: Hydroxyethyl cellulose is dissolved in water to form a solution.
Quaternization Reaction: A quaternary ammonium compound, such as trimethyl ammonium chloride, is added to the hydroxyethyl cellulose solution. The reaction is carried out under alkaline conditions, usually with the addition of sodium hydroxide.
Purification: The resulting product is purified by precipitation, filtration, and drying to obtain Polyquaternium-10 in a powder form.
Industrial Production Methods
Industrial production of Polyquaternium-10 follows similar steps but on a larger scale. The process involves:
Large-Scale Mixing: Hydroxyethyl cellulose and the quaternary ammonium compound are mixed in large reactors.
Controlled Reaction Conditions: The reaction is carefully controlled to ensure consistent product quality. Parameters such as temperature, pH, and reaction time are optimized.
Purification and Drying: The product is purified using industrial filtration and drying techniques to obtain Polyquaternium-10 in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Polyquaternium-10 primarily undergoes the following types of reactions:
Substitution Reactions: The quaternary ammonium groups can participate in substitution reactions with other anionic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include anionic surfactants and other negatively charged species. These reactions are typically carried out in aqueous solutions at room temperature.
Hydrolysis: Acidic or basic conditions are used to induce hydrolysis.
Major Products Formed
Substitution Reactions: The major products are substituted Polyquaternium-10 derivatives with modified properties.
Hydrolysis: The major products are smaller fragments of the polymer chain and the corresponding quaternary ammonium compounds.
Scientific Research Applications
Polyquaternium-10 has a wide range of scientific research applications:
Cosmetic Industry: It is extensively used in hair care products such as shampoos, conditioners, and hair gels due to its conditioning and anti-static properties.
Biomedical Research: Polyquaternium-10 is used in the development of ophthalmic viscosurgical devices and other biomedical applications due to its biocompatibility and rheological properties.
Analytical Chemistry: It is used in potentiometric titration methods to quantify levels of Polyquaternium-10 in various samples.
Mechanism of Action
Polyquaternium-10 exerts its effects primarily through its cationic nature. The positively charged quaternary ammonium groups interact with negatively charged surfaces, such as hair and skin proteins. This interaction leads to the formation of a thin film that conditions and protects the surface. In biomedical applications, its biocompatibility and rheological properties make it suitable for use in ophthalmic devices .
Comparison with Similar Compounds
Similar Compounds
Polyquaternium-7: Another quaternary ammonium compound used in personal care products.
Cationic Guar Gum: A natural polymer with conditioning properties similar to Polyquaternium-10.
Uniqueness of Polyquaternium-10
Polyquaternium-10 is unique due to its high efficacy as a conditioning agent and its ability to form a stable film on hair and skin. Its anti-static properties and compatibility with a wide range of formulations make it a preferred choice in the cosmetic industry .
Properties
IUPAC Name |
6,7-dimethoxy-4-[(3R)-3-quinoxalin-2-yloxypyrrolidin-1-yl]quinazoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-28-19-9-15-18(10-20(19)29-2)24-13-25-22(15)27-8-7-14(12-27)30-21-11-23-16-5-3-4-6-17(16)26-21/h3-6,9-11,13-14H,7-8,12H2,1-2H3/t14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIIFKJMNRPNMT-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CC[C@H](C3)OC4=NC5=CC=CC=C5N=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927691-21-2 | |
Record name | PQ-10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927691212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PQ-10 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08391 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PQ-10 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63643I762J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.